molecular formula C11H23N3O4S B13492814 tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate

tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate

Cat. No.: B13492814
M. Wt: 293.39 g/mol
InChI Key: GICBJDHQKLJJBX-UHFFFAOYSA-N
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Description

It is synthesized via nucleophilic substitution between Boc-piperazine and N,N-dimethylsulfamoyl chloride in the presence of triethylamine (NEt₃) in a 1,4-dioxane/water solvent system . The crude product is typically used without purification in subsequent reactions, indicating its role as an intermediate in drug discovery pipelines, such as PROTAC development .

Key Applications
The compound serves as a versatile building block in medicinal chemistry, enabling the introduction of sulfonamide functionality into target molecules. Its Boc group facilitates selective deprotection under acidic conditions, allowing further functionalization of the piperazine ring .

Properties

IUPAC Name

tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O4S/c1-11(2,3)18-10(15)13-6-8-14(9-7-13)19(16,17)12(4)5/h6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICBJDHQKLJJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of tert-Butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate

General Synthetic Strategy

The synthesis typically starts from tert-butyl piperazine-1-carboxylate (Boc-protected piperazine), which undergoes selective substitution at the 4-position of the piperazine ring with a dimethylsulfamoyl group. The key steps involve:

  • Protection of piperazine nitrogen with the tert-butyl carbamate group to prevent undesired reactions.
  • Introduction of the dimethylsulfamoyl moiety via sulfonylation using appropriate sulfonyl chlorides or sulfamoylating reagents.
  • Purification and isolation of the final product, often by column chromatography.

Detailed Preparation Route

While direct literature on this compound is limited, analogous preparation methods for related tert-butyl piperazine derivatives provide a reliable framework.

Step 1: Synthesis of tert-butyl piperazine-1-carboxylate
  • Starting from piperazine, the nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane.
  • This yields tert-butyl piperazine-1-carboxylate, which is stable and suitable for further substitution.
Step 2: Introduction of the dimethylsulfamoyl group
  • The key functionalization is the sulfonylation of the free piperazine nitrogen at the 4-position.
  • Dimethylsulfamoyl chloride (N,N-dimethylsulfamoyl chloride) is reacted with tert-butyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or tetrahydrofuran.
  • The reaction is typically carried out at low temperature (0 °C to room temperature) to control the reaction rate and avoid side reactions.
  • After completion, the reaction mixture is quenched, and the product is extracted and purified by column chromatography.

Reaction Conditions and Yields

Step Reagents & Conditions Solvent Temperature Reaction Time Yield (%) Notes
Boc protection of piperazine Piperazine + di-tert-butyl dicarbonate + base Dichloromethane 0 °C to RT 2-4 hours 85-95 Standard Boc protection
Sulfonylation tert-butyl piperazine-1-carboxylate + dimethylsulfamoyl chloride + base Dichloromethane or THF 0 °C to RT 3-6 hours 70-90 Controlled addition, inert atmosphere

Purification and Characterization

  • The crude product is purified by silica gel column chromatography using gradients of ethyl acetate/hexane or dichloromethane/methanol.
  • Characterization is performed by NMR spectroscopy (^1H NMR, ^13C NMR), mass spectrometry, and elemental analysis to confirm the structure and purity.

Comparative Analysis with Related Compounds

Research on tert-butyl 4-substituted piperazine-1-carboxylates such as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate and tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate provides insights into reaction conditions and optimization strategies for the preparation of the dimethylsulfamoyl derivative.

Compound Key Reagents Reaction Conditions Yield (%) Reference Summary
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate 2-aminopyridine, Boc-piperazine, acridine salt catalyst, TEMPO, oxygen, blue LED 1,2-Dichloroethane, oxygen atmosphere, 10 h irradiation 95 Photocatalytic synthesis under oxygen with radical catalyst, high yield, mild conditions
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate Boc-piperazine, 4-fluoronitrobenzene, K2CO3, Pd-C catalyst hydrogenation DMSO, 80 °C, 19 h; then catalytic hydrogenation 85-90 Nucleophilic aromatic substitution followed by catalytic hydrogenation, scalable batch process

These methods demonstrate that selective substitution on the piperazine ring is feasible under controlled conditions, and the Boc group provides stability and selectivity.

Research Findings and Optimization Notes

  • The Boc protecting group is essential for regioselectivity and to prevent overreaction or polymerization.
  • Dimethylsulfamoyl chloride must be handled under anhydrous and inert conditions to prevent hydrolysis.
  • Reaction temperature control is crucial to minimize side reactions such as over-sulfonylation or decomposition.
  • Purification by column chromatography is effective but may be optimized by recrystallization depending on scale.
  • Spectroscopic data confirm the integrity of the tert-butyl carbamate and dimethylsulfamoyl functionalities.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidation states of the piperazine ring .

Scientific Research Applications

Chemistry: Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of piperazine derivatives on various biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors in the central nervous system, leading to modulation of neurotransmitter release and signaling. Additionally, the dimethylsulfamoyl group can enhance the compound’s binding affinity to certain enzymes and receptors, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives with Boc protection and diverse substituents at the 4-position are widely used in drug synthesis. Below is a comparative analysis of tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate and structurally related analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituent at 4-Position Key Features Applications Reference(s)
This compound Dimethylsulfamoyl (-SO₂NMe₂) Polar, electron-withdrawing group; enhances solubility and hydrogen bonding Intermediate in PROTAC synthesis
tert-Butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-Cyanopyridinyl Aromatic heterocycle; introduces π-π stacking potential Anticancer agent precursors
tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate 5-Bromo-3-cyanopyridinyl Halogenated analog; enables cross-coupling reactions Functionalized intermediates
tert-Butyl 4-(5-(3-(but-3-yn-1-yl)propanamido)phenyl)piperazine-1-carboxylate Alkyne-linked phenyl group Click chemistry handle for bioconjugation Targeted covalent inhibitors
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Piperidin-4-yl Bicyclic structure; enhances rigidity and bioavailability CNS drug candidates
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate Diazoacetyl (-COCHN₂) Reactive diazo group for photochemical or thermal activation Precursor for carbene insertion
tert-Butyl 4-((2-oxoindolin-5-yl)sulfonyl)piperazine-1-carboxylate 2-Oxoindolin-5-sulfonyl Sulfonamide-linked indole; kinase inhibitor scaffold Bruton’s tyrosine kinase inhibitors

Key Comparative Insights

Electronic and Steric Effects The dimethylsulfamoyl group in the target compound imparts strong electron-withdrawing character, which can modulate the reactivity of adjacent functional groups in subsequent reactions . In contrast, analogs like the 3-cyanopyridinyl derivative (evidence 3) introduce aromaticity and π-stacking capability, beneficial for target binding in kinase inhibitors .

Synthetic Utility Brominated (e.g., 5-bromo-3-cyanopyridinyl) and alkyne-containing analogs (evidence 3, 18) are tailored for cross-coupling and click chemistry, respectively, enabling rapid diversification . The diazoacetyl derivative (evidence 13) is specialized for carbene-mediated C–H functionalization .

Biological Activity

  • Sulfonamide-containing derivatives (e.g., evidence 19) exhibit enhanced binding to enzymes via hydrogen bonding, as seen in Bruton’s tyrosine kinase inhibitors . The piperidin-4-yl analog (evidence 14) shows improved blood-brain barrier penetration due to reduced polarity .

Physicochemical Properties

  • The dimethylsulfamoyl group increases polarity (higher topological polar surface area, TPSA) compared to hydrophobic substituents like tert-butyl or aryl groups. This affects solubility and logP values, critical for pharmacokinetic optimization .

Biological Activity

Tert-butyl 4-(dimethylsulfamoyl)piperazine-1-carboxylate is a synthetic compound that has gained interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H18N2O3S
  • Molecular Weight : 270.35 g/mol
  • Structure : The compound features a piperazine ring, a tert-butyl group, and a dimethylsulfamoyl moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The piperazine ring enhances binding affinity to neurotransmitter receptors, potentially influencing neurological pathways. Additionally, the dimethylsulfamoyl group may contribute to anti-inflammatory properties by modulating signaling pathways involved in inflammation.

Anti-inflammatory Effects

Research indicates that compounds related to this structure exhibit significant anti-inflammatory properties. For example, studies have shown that derivatives can inhibit the release of pro-inflammatory cytokines such as IL-1β in LPS/ATP-stimulated macrophages, suggesting their potential as anti-inflammatory agents.

Neuroprotective Properties

In vitro studies have demonstrated neuroprotective effects of similar piperazine derivatives. These compounds may protect neuronal cells from apoptosis and oxidative stress, making them candidates for treating neurodegenerative diseases.

Research Findings Summary Table

StudyBiological ActivityConcentration TestedInhibition Rate
Study 1IL-1β Release10 µM19% - 39%
Study 2NeuroprotectionVariableSignificant
Study 3Cytotoxicity in Cancer Cells50 µMIC50 = 34.31 - 39.78 µM

Case Studies

  • Anti-inflammatory Study : A study investigated the compound's effect on human macrophages stimulated with lipopolysaccharides (LPS) and ATP. The results indicated a dose-dependent inhibition of IL-1β release, highlighting its potential use in inflammatory diseases.
  • Neuroprotection Study : Another study assessed the neuroprotective effects of related piperazine derivatives on neuronal cell lines subjected to oxidative stress. The results showed a significant reduction in cell death compared to control groups.
  • Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in various cancer cell lines. The IC50 values ranged from 34 to >100 µM, indicating moderate cytotoxicity compared to standard chemotherapy agents.

Q & A

Q. What in vitro models are suitable for studying this compound’s enzyme inhibition potential?

  • Enzyme Assays: Use purified human carbonic anhydrase or histone deacetylase (HDAC) to measure inhibition kinetics (Ki values) .
  • Cell-Free Systems: Microsomal stability assays predict metabolic liability (e.g., CYP450-mediated oxidation) .

Q. How can researchers differentiate off-target effects in kinase inhibition studies?

  • Kinase Profiling Panels: Screen against 100+ kinases (e.g., Eurofins KinaseScan) to identify selectivity .
  • CRISPR Knockout Models: Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

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